An In-depth Technical Guide to 1,1,1,3,3,3-Hexachloropropane: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1,1,1,3,3,3-Hexachloropropane: Chemical Properties, Structure, and Synthesis
Abstract
This technical guide provides a comprehensive scientific overview of 1,1,1,3,3,3-hexachloropropane (CAS No: 3607-78-1), a significant chlorinated hydrocarbon. With the chemical formula C₃H₂Cl₆, this compound is a key intermediate in the synthesis of fluorinated compounds. This document delves into its fundamental chemical and physical properties, molecular structure, spectroscopic profile, synthesis methodologies, and toxicological data. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this molecule's characteristics and behavior.
Introduction
1,1,1,3,3,3-Hexachloropropane, also known by its refrigerant designation HCC-230fa, is a chlorinated derivative of propane where the six hydrogen atoms on the terminal carbons are substituted with chlorine atoms[1]. It is one of 29 possible chlorinated propanes and was the last of the four hexachloropropane isomers to be synthesized, a feat accomplished in 1950 by A. W. Davis and A. M. Whaley[1]. As a dense, colorless liquid, its primary contemporary relevance lies in its role as a precursor in the chemical industry, particularly for the production of hydrofluorocarbons (HFCs) like 1,1,1,3,3,3-hexafluoropropane[1]. Understanding its chemical properties, structure, and reactivity is crucial for optimizing its synthesis and for ensuring safe handling and use.
Physicochemical Properties
The physical and chemical properties of 1,1,1,3,3,3-hexachloropropane are summarized in the table below. Its high boiling point, relative to what might be expected from molecular parameter estimations, is a notable characteristic[1].
| Property | Value | Reference(s) |
| IUPAC Name | 1,1,1,3,3,3-Hexachloropropane | [2] |
| CAS Number | 3607-78-1 | [1] |
| Chemical Formula | C₃H₂Cl₆ | [1][2] |
| Molecular Weight | 250.77 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 1.68 g/mL at 20 °C | [1] |
| Melting Point | -27 °C | [1] |
| Boiling Point | 206 °C at 760 torr | [1] |
| Refractive Index (n²⁰/D) | 1.5179 | [1] |
| SMILES | C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | [2] |
| InChI Key | BBEAZDGZMVABIC-UHFFFAOYSA-N | [2] |
Molecular Structure and Spectroscopic Analysis
The structure of 1,1,1,3,3,3-hexachloropropane is defined by a central methylene (-CH₂-) group flanked by two trichloromethyl (-CCl₃) groups. This symmetrical arrangement dictates its spectroscopic properties.
Caption: Ball-and-stick model of 1,1,1,3,3,3-Hexachloropropane.
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a single signal, a singlet, corresponding to the two equivalent protons of the central methylene (-CH₂-) group. The high degree of chlorination on the adjacent carbons would deshield these protons, causing the signal to appear at a relatively high chemical shift.
-
¹³C NMR: The carbon-13 NMR spectrum is expected to display two distinct signals. One signal corresponds to the two equivalent trichloromethyl (-CCl₃) carbons and the other to the central methylene (-CH₂) carbon. A published spectrum confirms these assignments[3].
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,1,3,3,3-hexachloropropane would be characterized by the following key absorptions:
-
C-H stretching: Vibrations from the methylene group protons, typically appearing in the 2950-2850 cm⁻¹ region.
-
C-H bending: Methylene scissoring and wagging vibrations around 1450 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-Cl stretching: Strong, characteristic absorptions in the fingerprint region, typically between 800-600 cm⁻¹, arising from the numerous C-Cl bonds.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization, the molecular ion peak ([M]⁺) would be observed. A key diagnostic feature would be the complex isotopic pattern of the molecular ion and its fragments, arising from the presence of six chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio)[4]. Common fragmentation pathways would involve the loss of a chlorine radical (•Cl) and cleavage of the C-C bonds, leading to fragments such as [C₃H₂Cl₅]⁺ and [CCl₃]⁺.
Synthesis and Reactivity
The most common and quantitative industrial synthesis of 1,1,1,3,3,3-hexachloropropane is the copper-catalyzed telomerization of 1,1-dichloroethene (vinylidene chloride) with carbon tetrachloride[1].
Telomerization Synthesis Mechanism
This reaction proceeds via a radical chain mechanism, facilitated by a copper catalyst system.
Caption: Simplified mechanism for the synthesis of 1,1,1,3,3,3-Hexachloropropane.
Expert Insights: The choice of a copper(I)/copper(II) redox system is critical for controlling the radical concentration and minimizing unwanted side reactions like polymerization of the 1,1-dichloroethene. The amine co-catalyst often used in this process helps to solubilize the copper salts and modulate the catalyst's reactivity[1].
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is adapted from procedures described in patent literature for the telomerization reaction[5].
Objective: To synthesize 1,1,1,3,3,3-hexachloropropane via copper-catalyzed addition of carbon tetrachloride to 1,1-dichloroethene.
Materials:
-
Carbon tetrachloride (CCl₄)
-
1,1-Dichloroethene (CH₂=CCl₂)
-
Copper(I) chloride (CuCl)
-
Ethanolamine (as co-catalyst/ligand)
-
A suitable solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reactor Setup: Equip a high-pressure autoclave reactor with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
-
Inerting: Purge the reactor thoroughly with nitrogen gas to remove oxygen, which can interfere with the radical reaction.
-
Charging Reactants: Charge the reactor with carbon tetrachloride, the solvent, copper(I) chloride, and ethanolamine.
-
Sealing and Pressurizing: Seal the reactor and then carefully introduce the 1,1-dichloroethene.
-
Reaction Conditions: Heat the reactor to the target temperature, typically between 120-150 °C[5]. The reaction is run under pressure for 4-6 hours[5]. Monitor the temperature and pressure throughout the reaction.
-
Workup and Purification: After cooling the reactor to room temperature, carefully vent any excess pressure.
-
Transfer the crude reaction mixture to a distillation apparatus.
-
Perform distillation under reduced pressure to first remove the solvent, which can be recycled.
-
Continue the vacuum distillation to isolate the 1,1,1,3,3,3-hexachloropropane product.
Toxicology and Safety
1,1,1,3,3,3-Hexachloropropane is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably a fume hood.
GHS Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H400: Very toxic to aquatic life.
Subchronic inhalation studies in rats have shown that the primary target organs for toxicity are the liver and kidneys, with effects such as hepatocellular hypertrophy and chronic progressive nephropathy observed at exposure concentrations of 25 ppm[6]. The No-Observed-Adverse-Effect Level (NOAEL) from these studies was determined to be 2.5 ppm[6].
Developmental toxicity studies in rats indicated maternal and developmental toxicity at 25 ppm, with effects including reduced maternal body weight and an increase in fetal malformations at higher, maternally toxic doses (50 ppm)[7]. While the compound did not show mutagenic effects in bacterial assays, it did induce an increase in micronuclei, suggesting potential clastogenic activity[7]. Further research into its metabolism is needed to fully elucidate the mechanism of its toxicity[7].
Conclusion
1,1,1,3,3,3-Hexachloropropane is a molecule of significant industrial importance, primarily serving as a building block for fluorochemicals. Its synthesis via copper-catalyzed telomerization is an efficient process, though it requires careful control of reaction conditions. The chemical's toxicological profile necessitates stringent safety protocols during its handling and use. This guide has provided a detailed overview of its properties, structure, synthesis, and safety, offering a foundational resource for scientists and researchers working with this compound.
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